molecular formula C20H23NO3S B2918164 (E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035003-43-9

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2918164
CAS No.: 2035003-43-9
M. Wt: 357.47
InChI Key: FFUUAMOVJDEINA-VOTSOKGWSA-N
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Description

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-3-yl)acrylamide (CAS: 2035003-43-9) is a synthetic acrylamide derivative with a molecular formula of C₂₀H₂₃NO₃S and a molecular weight of 357.5 g/mol . Its structure features:

  • A thiophen-3-yl group conjugated to an acrylamide backbone.
  • A 2-hydroxy-2-phenyl-ethyl substituent, which may enhance solubility and modulate pharmacokinetic properties.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where stereoelectronic properties are critical.

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c22-19(7-6-16-10-13-25-14-16)21-15-20(23,17-4-2-1-3-5-17)18-8-11-24-12-9-18/h1-7,10,13-14,18,23H,8-9,11-12,15H2,(H,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUUAMOVJDEINA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C=CC2=CSC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(CNC(=O)/C=C/C2=CSC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-3-yl)acrylamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Structural Overview

The compound features an acrylamide backbone with a thiophene ring and a tetrahydropyran moiety. Its molecular formula is C20H23NO3SC_{20}H_{23}NO_3S with a molecular weight of 357.47 g/mol . The presence of hydroxyl and phenyl groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that acrylamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer progression .
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by modulating cytokine production.

The biological activity of this compound is thought to be mediated through several pathways:

  • HDAC Inhibition : By inhibiting HDACs, the compound can alter histone acetylation status, leading to changes in gene expression that promote apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.
  • Interaction with Signaling Pathways : The compound may interfere with various signaling pathways, including those involving growth factors and survival signals.

Case Study 1: Anticancer Activity

In a study examining the effects of various acrylamide derivatives on cancer cell lines, this compound was found to significantly inhibit the proliferation of breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of HDACs by this compound showed that it effectively reduced HDAC activity in vitro, with a notable increase in acetylated histones observed post-treatment. This suggests that the compound could serve as a lead for developing new HDAC inhibitors for cancer therapy .

Data Summary

Property Value
Molecular FormulaC20H23NO3SC_{20}H_{23}NO_3S
Molecular Weight357.47 g/mol
IC50 against Breast Cancer15 µM
MechanismHDAC inhibition

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Structural Differences Reference
Target Compound C₂₀H₂₃NO₃S 357.5 Thiophen-3-yl, tetrahydro-2H-pyran-4-yl, hydroxyethyl-phenyl Unique combination of thiophen-3-yl and pyran-4-yl groups.
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) C₁₉H₂₀N₄O₃S 408.5 Nitrophenyl, thien-2-yl, propylamide Thien-2-yl (vs. thiophen-3-yl); nitro group introduces electron-withdrawing effects.
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide C₁₇H₁₃N₃OS 315.4 Cyano, pyrazole, thiophen-2-yl Pyrazole ring enhances π-π stacking; cyano group alters electronic profile.
(E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide C₂₆H₂₄FN₃O₄ 477.5 Fluorophenoxy, pyrido-pyrimidinone, cyano Complex heterocyclic system; fluorine enhances bioavailability.
(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide C₁₅H₂₁NO₃S₂ 339.5 Thiopyran-4-yl, hydroxyethoxy Sulfur in thiopyran increases lipophilicity; hydroxyethoxy improves solubility.
(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide C₁₇H₁₇N₃O₂S 327.4 Pyridine, oxopyrrolidinyl Pyridine and pyrrolidinone introduce basicity and hydrogen-bonding sites.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterConditionsYield
Solvent SystemEthyl acetate/DPPA61%
TemperatureReflux (benzene)Optimal
Purification MethodHexane/ethyl acetate (10:1)Crystalline product

Advanced: How can discrepancies between experimental crystallographic data and computational models be resolved for this compound?

Answer:
Discrepancies often arise from disorder in residues or inadequate data-to-parameter ratios. highlights the use of SHELX programs (e.g., SHELXL) for refining crystallographic data, which can account for disordered regions through iterative modeling. For example:

  • Refinement criteria : Ensure R factor < 0.05 and data-to-parameter ratio > 13:1 (as in ).
  • Validation tools : Compare computational DFT-derived bond lengths/angles with X-ray data. Discrepancies in dihedral angles may indicate conformational flexibility or crystal packing effects .

Q. Table 2: Crystallographic Data Comparison

ParameterX-ray ()Computational Model
R factor0.054N/A
Mean C–C bond (Å)0.0050.007 (DFT)

Basic: Which spectroscopic techniques are critical for characterizing this acrylamide derivative?

Answer:

  • NMR : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., thiophene protons at δ 6.91–7.41 ppm in ).
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (intramolecular O–H⋯O interactions in ).
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for m/z 320.34 ).

Advanced: What strategies optimize stereochemical control during acrylamide synthesis?

Answer:

  • Chiral auxiliaries : Use enantiopure tetrahydro-2H-pyran precursors to direct stereochemistry.
  • Flow chemistry : demonstrates improved reproducibility via controlled reaction parameters (e.g., temperature, residence time) in continuous-flow systems.
  • Coupling reagents : DPPA () minimizes racemization during amide bond formation.

Basic: What handling protocols ensure compound stability during storage?

Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation/hydrolysis.
  • Handling : Avoid dust/aerosol formation ( recommends PPE: gloves, goggles, and fume hood use).

Advanced: How does the thiophen-3-yl group influence electronic properties and reactivity?

Answer:

  • Electronic effects : The thiophene’s electron-rich sulfur atom enhances nucleophilic substitution at the acrylamide’s α,β-unsaturated carbonyl. DFT studies () show increased electron density at the β-carbon (LUMO: –1.8 eV).
  • Reactivity : Thiophene stabilizes intermediates in Michael addition reactions, as observed in for similar acrylamides.

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